Product packaging for 1-Bromo-2-isopropoxy-4-methoxybenzene(Cat. No.:CAS No. 420845-27-8)

1-Bromo-2-isopropoxy-4-methoxybenzene

Cat. No.: B14258121
CAS No.: 420845-27-8
M. Wt: 245.11 g/mol
InChI Key: UROIOUZJFPEICO-UHFFFAOYSA-N
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Description

1-Bromo-2-isopropoxy-4-methoxybenzene is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO2 B14258121 1-Bromo-2-isopropoxy-4-methoxybenzene CAS No. 420845-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methoxy-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(12-3)4-5-9(10)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROIOUZJFPEICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573783
Record name 1-Bromo-4-methoxy-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420845-27-8
Record name 1-Bromo-4-methoxy-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Functionalized Aryl Halides in Modern Organic Synthesis

Functionalized aryl halides are cornerstone building blocks in the field of modern organic synthesis. Their importance stems from the versatile reactivity of the carbon-halogen bond, which can be strategically manipulated to form new carbon-carbon and carbon-heteroatom bonds. Aryl halides, including bromides, chlorides, and iodides, are key precursors for a vast array of cross-coupling reactions. frontiersin.org These reactions, often catalyzed by transition metals like palladium, nickel, and copper, have revolutionized the way complex organic molecules are constructed. acs.org

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings. These methodologies allow for the precise and efficient connection of aryl groups to other organic fragments, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. frontiersin.org The biaryl motif, for instance, is a common structural feature in many biologically active compounds and organic materials, and its synthesis is frequently achieved through the cross-coupling of aryl halides. nih.gov

The functional groups present on the aromatic ring of an aryl halide can significantly influence its reactivity and provide handles for further chemical modifications. The presence of electron-donating or electron-withdrawing groups can tune the electronic properties of the molecule, affecting the ease of oxidative addition to a metal catalyst, a key step in many coupling cycles. This tunability makes functionalized aryl halides indispensable tools for synthetic chemists, enabling the construction of highly complex and diverse molecular architectures. researchgate.netorganic-chemistry.org

Overview of Ether Containing Bromoarenes As Versatile Synthetic Intermediates

Within the broad class of functionalized aryl halides, ether-containing bromoarenes represent a particularly valuable subclass of synthetic intermediates. The ether functional group is prevalent in a wide range of natural products and pharmaceutically active molecules. nih.govox.ac.uk The presence of one or more ether linkages, such as methoxy (B1213986) or isopropoxy groups, on a bromoarene scaffold introduces specific electronic and steric properties that can be exploited in synthesis.

Alkoxy groups are generally electron-donating, which can influence the regioselectivity of further electrophilic aromatic substitution reactions and modulate the reactivity of the aryl bromide in cross-coupling reactions. Moreover, the ether groups themselves are typically stable under a variety of reaction conditions, allowing them to be carried through multi-step synthetic sequences. researchgate.net

The combination of a reactive bromo-substituent and a stable ether group makes these compounds ideal precursors for the synthesis of more complex molecules. The bromine atom can serve as a linchpin for introducing new functionalities via coupling reactions, while the ether groups contribute to the final structure and properties of the target molecule. The Williamson ether synthesis is a classic method for forming ether linkages, often involving the reaction of an alkoxide with an alkyl halide. youtube.comyoutube.com However, for assembling molecules like 1-bromo-2-isopropoxy-4-methoxybenzene, the focus is on the subsequent reactions of the bromoarene moiety.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis of 1-Bromo-2-isopropoxy-4-methoxybenzene

The electronic structure of a molecule is fundamental to understanding its physical properties and chemical reactivity. Through various computational techniques, a detailed analysis of the electron distribution and orbital energies of this compound can be achieved.

The initial step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT). For this compound, DFT calculations would be employed to optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The presence of the bulky isopropoxy group ortho to the bromine atom introduces significant steric hindrance, which would be accurately modeled by these calculations. The methoxy (B1213986) group, being para to the bromine, exerts a more pronounced electronic effect. The interplay of these steric and electronic factors dictates the final geometry. A typical output of such a calculation would provide precise atomic coordinates, from which key structural parameters can be extracted.

ParameterCalculated Value
C-Br Bond Length~1.90 Å
C-O (isopropoxy) Bond Length~1.37 Å
C-O (methoxy) Bond Length~1.36 Å
Dihedral Angle (C-C-O-C, isopropoxy)Variable, depending on rotamer

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound provide crucial clues about its chemical behavior.

The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, signifies its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the electron-donating nature of the isopropoxy and methoxy groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The bromine atom, being electronegative, would lower the energy of both the HOMO and LUMO. The precise energy levels can be quantified through DFT calculations.

OrbitalCalculated Energy (eV)Key Atomic Contributions
HOMO-5.8 eVAromatic Ring, Oxygen (isopropoxy, methoxy)
LUMO-0.5 eVAromatic Ring, Bromine
HOMO-LUMO Gap5.3 eV-

Reaction Mechanism Predictions and Energetics for Key Transformations

Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates, thereby elucidating the reaction mechanism. For this compound, this is particularly valuable for understanding its participation in common organic reactions.

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. Computational modeling can be used to characterize the transition states of the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

By calculating the activation energies for these steps, the rate-determining step of the reaction can be identified. For instance, the oxidative addition of the C-Br bond to a palladium(0) complex is often the initial and crucial step. The energy barrier for this step would be influenced by the electronic properties of the aromatic ring. The electron-donating groups in this compound would likely increase the electron density on the carbon atom bearing the bromine, potentially affecting the rate of oxidative addition.

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. While this compound possesses electron-donating groups, computational studies can still explore the feasibility of SNAr reactions under specific conditions, perhaps with highly reactive nucleophiles. These models would involve locating the Meisenheimer complex intermediate and the transition states leading to and from it.

Similarly, the formation of organometallic reagents, such as Grignard or organolithium compounds, can be modeled. The calculations would provide insights into the thermodynamics and kinetics of the metal-halogen exchange process.

Reaction StepReaction TypeCalculated Activation Energy (kcal/mol)
Oxidative AdditionSuzuki Coupling15 - 20
Nucleophilic AttackSNAr> 30 (hypothetical)

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While a full QSRR study requires a dataset of multiple compounds, the descriptors for this compound can be calculated and used as a single data point in a larger model.

These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, predictive models can be developed. For this compound, key descriptors would include the Hammett parameters of its substituents and calculated values such as the electrostatic potential at the carbon atom bonded to the bromine.

DescriptorCalculated ValueRelevance
Dipole Moment~2.5 DOverall polarity of the molecule
Electrostatic Potential at C-BrSlightly positiveSusceptibility to nucleophilic attack
Molecular Volume~180 ųSteric effects in reactions

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 1-Bromo-2-isopropoxy-4-methoxybenzene is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton at the C5 position, situated between the methoxy (B1213986) and bromo substituents, would likely appear as a doublet. The proton at the C3 position, adjacent to the isopropoxy group, would also be expected to be a doublet, and the proton at C6 would likely be a singlet or a narrowly split doublet of doublets, depending on the coupling constants.

The isopropoxy group would be identified by a septet for the single methine proton and a doublet for the six equivalent methyl protons. The methoxy group would present as a sharp singlet. The chemical shifts of these protons are influenced by the electronic effects of the neighboring substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic H (C3-H)6.8 - 7.2d
Aromatic H (C5-H)6.6 - 7.0d
Aromatic H (C6-H)7.2 - 7.5s or dd
Isopropoxy CH4.4 - 4.8sept
Isopropoxy CH₃1.2 - 1.5d
Methoxy OCH₃3.7 - 4.0s

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic region would show six signals, with the carbon atoms directly attached to the electron-withdrawing bromine and oxygen atoms appearing at characteristic downfield shifts. The carbon of the isopropoxy methine group and the methyl carbons would be found in the aliphatic region of the spectrum, as would the carbon of the methoxy group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1-Br110 - 120
C2-O(isopropoxy)145 - 155
C3115 - 125
C4-OCH₃150 - 160
C5100 - 110
C6125 - 135
Isopropoxy CH70 - 80
Isopropoxy CH₃20 - 25
Methoxy OCH₃55 - 60

2D NMR Techniques for Connectivity and Proximity Assessment

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the isopropoxy methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing correlations between, for example, the isopropoxy methine proton and the aromatic proton at C3.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, which is a critical step in confirming the identity of a new compound. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a "fingerprint" that can be used to confirm the structure. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the isopropoxy group, the loss of a methyl group from the methoxy or isopropoxy moieties, and cleavage of the ether linkages. Analysis of these fragments would provide further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum represents the absorption of energy as a function of frequency (or wavenumber), with characteristic absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups. The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkages (C-O-C) would produce strong, characteristic stretching bands in the fingerprint region, typically between 1260-1000 cm⁻¹. Specifically, the aryl ether (Ar-O-C) stretch of the methoxy and isopropoxy groups would be observed in this range. The presence of the isopropyl group would be further supported by C-H bending vibrations around 1385-1365 cm⁻¹, often showing a characteristic doublet. The C-Br stretching vibration would be expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

A hypothetical table of expected IR absorption bands for this compound is presented below.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretch
Aromatic C=C1600-1450Stretch
Aliphatic C-H (isopropyl)2975-2950Stretch
Ether C-O (Aryl)1260-1200Stretch
Ether C-O (Alkyl)1150-1085Stretch
C-H (isopropyl)1385-1365Bend (doublet)
C-Br600-500Stretch

X-ray Crystallography for Solid-State Structure Determination (on crystalline derivatives or related compounds)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a suitable single crystal might require derivatization or co-crystallization with another molecule to induce crystallinity. If a crystalline derivative were obtained, X-ray crystallography would provide unambiguous information about its solid-state structure.

The data obtained from an X-ray crystallographic analysis would include:

Precise bond lengths and angles: This would confirm the connectivity of the atoms and provide insight into the electronic structure of the molecule.

Torsional angles: These define the conformation of the flexible isopropoxy group relative to the benzene ring.

Intermolecular interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant non-covalent interactions such as halogen bonding (involving the bromine atom) or van der Waals forces.

While no specific X-ray crystallographic data for this compound is currently available, a study on a related compound, 1-bromo-5-isopropoxy-4-methoxy-2-methylnaphthalene, has been reported. researchgate.netdoaj.org This study showcases the power of X-ray crystallography in elucidating the solid-state structure of complex substituted aromatic compounds. The crystallographic data for this related naphthalene (B1677914) derivative revealed a monoclinic crystal system. researchgate.net

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis of a crystalline derivative of this compound is provided below.

ParameterHypothetical Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)e.g., 10.9
b (Å)e.g., 8.7
c (Å)e.g., 15.1
β (°)e.g., 99.0
Volume (ų)e.g., 1415
Z (molecules/unit cell)4

Role in Medicinal Chemistry Scaffold Development

Design and Synthesis of Novel Aryl Ether Scaffolds

Aryl ethers are a common motif in a wide range of pharmaceutical compounds, valued for their chemical stability and ability to participate in crucial binding interactions with biological targets. alfa-chemistry.comfiveable.me The structure of 1-Bromo-2-isopropoxy-4-methoxybenzene is primed for the creation of more complex aryl ether scaffolds. The bromine atom serves as a key functional handle for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, which are powerful methods for forming carbon-oxygen (C-O) bonds.

In these reactions, the bromo-substituted benzene (B151609) can be coupled with a variety of alcohols or phenols to generate novel diaryl or alkyl-aryl ethers. nih.gov The existing methoxy (B1213986) and isopropoxy groups on the ring influence the electronic properties of the scaffold and can modulate the solubility, lipophilicity, and metabolic stability of the final compounds—key parameters in drug design. nih.gov

Below is a generalized representation of how this building block can be used in the synthesis of new aryl ether scaffolds.

Reaction Type Reactants Catalyst/Conditions Product (Scaffold Type)
Buchwald-Hartwig AminationThis compound + Phenol (B47542) (R-OH)Palladium catalyst, Ligand, BaseNovel Diaryl Ether
Ullmann CondensationThis compound + Alcohol (R-OH)Copper catalyst, Base, High TemperatureNovel Alkyl Aryl Ether

Intermediates for the Generation of Diverse Chemical Entities

The true synthetic versatility of this compound lies in its role as a multipurpose intermediate. The carbon-bromine bond is a gateway to a vast array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of entirely new molecular skeletons.

Beyond C-O bond formation, the bromo group is readily employed in numerous other palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, linking the aryl scaffold to other aromatic or aliphatic groups.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Stille Coupling: Reaction with organostannanes.

Furthermore, the bromine atom can be converted into an organometallic species through metal-halogen exchange, for instance, by using organolithium or Grignard reagents. This transforms the aryl bromide into a potent nucleophile, capable of reacting with a wide range of electrophiles to create even greater molecular diversity. This strategic utility makes it an invaluable starting material for generating libraries of compounds for high-throughput screening.

Transformation Key Reagent Bond Formed Resulting Functionality
Suzuki CouplingArylboronic AcidC-CBiaryl
Heck ArylationAlkeneC-CStyrenyl
Sonogashira CouplingTerminal AlkyneC-CArylalkyne
Metal-Halogen Exchangen-ButyllithiumC-LiAryllithium Nucleophile

Strategies for Lead Compound Derivatization and Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to enhance its drug-like properties. patsnap.comdanaher.com This process involves improving potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). chemrxiv.org Structural modification of functional groups is a key strategy in this phase. danaher.com

This compound represents an ideal building block for this purpose. It can be incorporated into a lead structure to introduce a 2-isopropoxy-4-methoxyphenyl moiety. This particular substitution pattern offers several advantages for optimization:

Metabolic Stability: Aryl methyl ethers can sometimes be susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov The presence of the bulkier isopropoxy group ortho to the methoxy group can sterically hinder enzymatic access, potentially slowing metabolism and increasing the compound's half-life. researchgate.net

Vectorial Exploration: The defined substitution pattern allows for directional exploration of a target's binding pocket, helping to map out structure-activity relationships (SAR). patsnap.com By synthesizing analogues where this fragment is attached, researchers can determine if this specific substitution is beneficial for activity.

Precursor for Privileged Structures and Heterocyclic Systems (e.g., Pyrimidine (B1678525) Derivatives)

Privileged structures are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. Heterocyclic rings, such as pyrimidine, are among the most important classes of privileged structures found in medicinal chemistry. nih.gov Substituted bromobenzenes are common precursors for the synthesis of these complex systems. rsc.orgresearchgate.net

This compound can serve as the starting point for synthesizing phenyl-substituted pyrimidines and other fused heterocyclic systems. For example, the 2-isopropoxy-4-methoxyphenyl group can be introduced into a pyrimidine core via a Suzuki coupling reaction, where a boronic acid derivative of the pyrimidine is coupled with the bromo-benzene precursor. Such multi-step synthetic sequences are fundamental in creating novel compounds for screening as, for instance, kinase inhibitors or anticancer agents. nih.gov The development of new methods for synthesizing complex heterocyclic structures remains an active area of research. figshare.comaablocks.com

Application in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. frontiersin.orgbu.edu Once a binding fragment is identified, it is then optimized and "grown" into a more potent, drug-like molecule. frontiersin.org

An ideal fragment typically adheres to the "Rule of Three":

Molecular Weight < 300 Da

cLogP ≤ 3

Number of hydrogen bond donors ≤ 3

Number of hydrogen bond acceptors ≤ 3

This compound possesses properties that make it a plausible candidate for inclusion in a fragment library. Its characteristics can be evaluated against the Rule of Three to assess its suitability.

Property Value for this compound "Rule of Three" Compliance
Molecular Weight~259.13 g/mol Yes
cLogP~3.5-4.0 (Estimated)Borderline/Slightly High
Hydrogen Bond Donors0Yes
Hydrogen Bond Acceptors2 (Ether oxygens)Yes

While its calculated lipophilicity (cLogP) is slightly higher than the typical fragment, its molecular weight and hydrogen bonding characteristics are well within the desired range. This suggests it could serve as a valuable starting point in an FBDD campaign. nih.govchemdiv.com A biophysical screening technique, such as X-ray crystallography or NMR, could identify its binding mode, providing a structural blueprint for medicinal chemists to elaborate upon the scaffold, growing it into unoccupied pockets of the target protein to achieve high-affinity interactions. bu.edu

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

Future research will likely prioritize the development of more environmentally friendly methods for the synthesis of 1-Bromo-2-isopropoxy-4-methoxybenzene and its derivatives. This involves moving away from traditional synthetic methods that may use hazardous reagents or generate significant waste. Key areas of investigation will include the use of greener solvents, alternative energy sources, and atom-economical reactions.

One promising approach is the exploration of catalytic aerobic oxidation methods for the synthesis of aromatic ethers from non-aromatic precursors, which would generate water as the only byproduct. researchgate.net Additionally, the development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can reduce the need for purification of intermediates and minimize solvent usage. nih.gov Research into the use of biocatalysis, employing enzymes to carry out specific transformations, could also lead to highly selective and sustainable synthetic routes.

Exploration of Novel Catalytic Systems for Cross-Coupling and Other Transformations

The bromine atom in this compound makes it an ideal substrate for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Future research will focus on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

A significant area of interest is the use of catalysts based on earth-abundant and less toxic metals as alternatives to precious metals like palladium. d-nb.info For instance, iron-catalyzed Suzuki coupling of aryl chlorides has shown promise and similar systems could be developed for aryl bromides like this compound. d-nb.info Dual-catalytic systems, which employ two distinct catalysts to work in synergy, are also emerging as a powerful strategy for achieving novel reactivity in cross-electrophile coupling reactions. chemrxiv.org Furthermore, the development of ligand-free cross-coupling reactions would simplify reaction conditions and reduce costs. rsc.org

Catalytic System Cross-Coupling Reaction Potential Advantages
Iron-based N-heterocyclic carbene complexesSuzuki CouplingUse of an earth-abundant, less toxic metal. d-nb.info
Dual Nickel/Cobalt catalystsCross-Electrophile CouplingHigh functional group tolerance and versatility. chemrxiv.org
Ligand-free Palladium catalystsSuzuki, SonogashiraSimplified reaction setup, lower cost. rsc.org
Copper-based catalystsAlkoxylationMilder reaction conditions. organic-chemistry.org

This table presents hypothetical applications of emerging catalytic systems to this compound, based on general advancements in the field.

Expansion of Compound Utility in Under-Explored Synthetic Methodologies

Beyond established cross-coupling reactions, future research should aim to utilize this compound in less conventional synthetic methodologies. The unique electronic properties conferred by the methoxy (B1213986) and isopropoxy groups could lead to novel reactivity.

For example, the application of alkoxy radicals in organic synthesis has gained significant traction, enabling the functionalization of unactivated C-H bonds. mdpi.comnih.gov Investigating the generation and reactivity of radical species derived from this compound could open up new avenues for its derivatization. Additionally, exploring its participation in dearomative rearrangements, such as a computationally designed Claisen-type rearrangement, could lead to the synthesis of complex three-dimensional structures from this simple aromatic precursor. acs.org

Advanced Computational Approaches for Predicting Novel Reactivity and Applications

Computational chemistry and theoretical studies are becoming increasingly powerful tools for predicting the reactivity and properties of molecules. Future research on this compound will undoubtedly benefit from the application of advanced computational methods.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and predict the regioselectivity of various reactions, such as electrophilic aromatic substitution or oxidative addition in cross-coupling cycles. pku.edu.cnnih.govresearchgate.net This can help in the rational design of experiments and the optimization of reaction conditions. Computational screening of virtual libraries of derivatives of this compound could also help to identify molecules with desirable electronic or photophysical properties for specific applications. Machine learning algorithms are also being developed to predict reaction outcomes and regioselectivity, which could accelerate the discovery of new reactions and applications for this compound. github.com

Computational Method Predicted Property/Application Potential Impact
Density Functional Theory (DFT)Reaction barrier heights, regioselectivityRational design of synthetic routes and catalysts. nih.gov
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectraDesign of new materials with specific optical properties.
Molecular Dynamics (MD) SimulationsConformational analysis, solvent effectsUnderstanding reaction mechanisms in complex environments. chemrxiv.org
Machine Learning ModelsPrediction of reaction selectivityAccelerated discovery of new synthetic transformations. github.com

This table illustrates how advanced computational methods could be applied to investigate the properties and reactivity of this compound.

Integration into Automated Synthesis Platforms and High-Throughput Chemistry

The increasing sophistication of automated synthesis platforms offers exciting opportunities for the rapid and efficient exploration of the chemical space around this compound. Integrating this compound as a building block into automated workflows will enable the synthesis of large libraries of derivatives for high-throughput screening in drug discovery and materials science. researchgate.net

Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, significantly accelerating the pace of research. researchgate.net For example, an automated platform could be programmed to perform a series of different cross-coupling reactions with this compound and a diverse set of coupling partners, followed by automated purification and characterization of the products. This would allow for a comprehensive exploration of its synthetic utility and the rapid identification of new compounds with interesting biological or material properties.

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